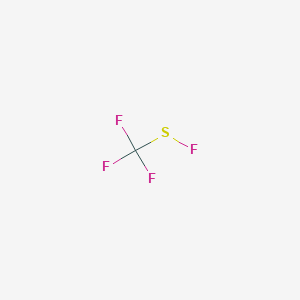

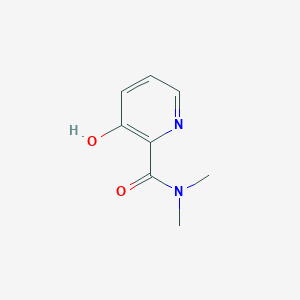

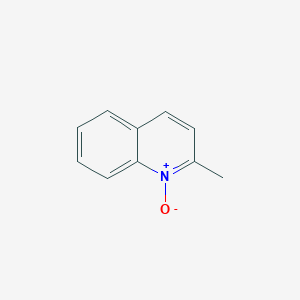

![molecular formula C9H12O4 B090846 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid CAS No. 18363-10-5](/img/structure/B90846.png)

2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid, is a spirocyclic compound that is part of a broader class of spirocyclic oxetanes and related structures. These compounds are of significant interest due to their potential applications in medicinal chemistry and as building blocks for more complex molecules .

Synthesis Analysis

Spirocyclic compounds are synthesized through various methods. For instance, the synthesis of 2-oxa-7-azaspiro[3.5]nonane involves the conversion of spirocyclic oxetanes into o-cycloalkylaminoacetanilides followed by oxidative cyclizations . Another related compound, spiro[4.5]-2-aza-decan-3-carboxylic acid, is synthesized from cyclic nitriles through alkylation, reduction, cyclization, and Strecker synthesis . Additionally, the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives involves diastereoselective cyclopropanation reactions . These methods highlight the diverse synthetic routes available for constructing spirocyclic compounds.

Molecular Structure Analysis

The molecular structures of spirocyclic compounds are often confirmed using X-ray crystallography. For example, the X-ray crystal structure of 1',2'-dihydro-4'H-spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole] provides insight into the arrangement of atoms within the spirocyclic framework . Similarly, the crystal structure of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester reveals a conjugated system between the carbonyl group and a double bond, indicating a shorter C(1)-C(2) bond length .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. For instance, 1-oxadispiro[2.1.2.2]nonane reacts with trifluoroacetic acid to yield isomeric hydroxy esters, unsaturated alcohols, and acetals, demonstrating the versatility of spirocyclic compounds in acid-catalyzed reactions . Furthermore, oxa[4.3.2]propellanes can be rearranged to form polyaromatic-fused spiro[4.5]carbocycles through an acid-promoted ring-contraction/dearomative ring-closure cascade .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The crystallographic data of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, such as bond lengths and space group, provide insights into the compound's stability and reactivity . These properties are essential for understanding the behavior of spirocyclic compounds in different environments and their potential applications.

Aplicaciones Científicas De Investigación

Anticonvulsant Evaluation:

- Spiro carboxylic acids, including derivatives of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid, have been synthesized and evaluated for their anticonvulsant activity. These studies aim to understand the role of the carboxylic acid group in substances like valproic acid and to assess the activity of carbocyclic spiranes (Scott et al., 1985).

Crystal Structure Analysis:

- Research has been conducted on the synthesis and crystal structure of compounds containing 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid. This includes studies of their molecular structures, bond lengths, and other crystallographic details, providing insights into their chemical properties (Zhao et al., 2010).

Organic Synthesis Applications:

- These compounds are used in the synthesis of various heterocyclic compounds. For example, they play a role in the formation of dihydro-3-hydroxy-2-oxo-1,5-diphenyl-2H-pyrroles, demonstrating their utility in creating complex organic molecules (Emerson et al., 1998).

Development of Spirocyclic Compounds:

- Research on the synthesis of new derivatives of carbo(hetero)cyclospirobutanoic lactones, including those related to 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid, has been conducted. These studies explore the transformation of these compounds into various acids and esters, demonstrating their versatility in organic chemistry (Kuroyan et al., 1995).

Biotechnological Applications:

- Oxo-carboxylic acids, including 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid, are of interest in biotechnological synthesis. They are utilized as building blocks in organic synthesis, particularly in the production of hydrophilic triazines, spiro-connected heterocycles, and other complex molecules (Aurich et al., 2012).

Propiedades

IUPAC Name |

2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c10-7-5-6(8(11)12)9(13-7)3-1-2-4-9/h6H,1-5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSJEQPXBBAWME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(CC(=O)O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378173 |

Source

|

| Record name | 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid | |

CAS RN |

18363-10-5 |

Source

|

| Record name | 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

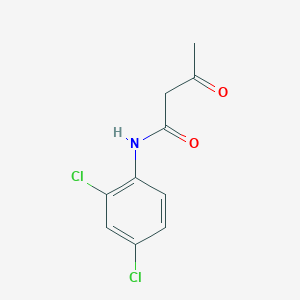

![Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-](/img/structure/B90766.png)

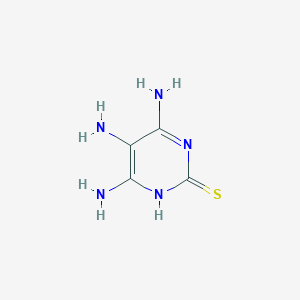

![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)